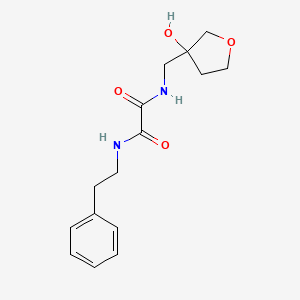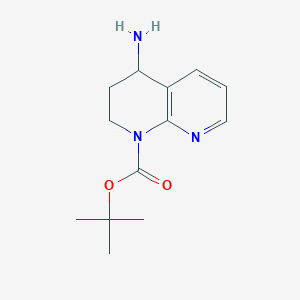
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide, commonly known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. It was first synthesized in 2002 by a team of researchers led by Dr. John R. Falck at the University of Texas Southwestern Medical Center. HET0016 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and inflammation.
Mécanisme D'action
HET0016 acts as a selective inhibitor of the enzyme cytochrome P450 4A (CYP4A), which is responsible for the synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide. HET0016 binds to the heme iron of CYP4A and inhibits its activity, leading to a decrease in the production of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide. This results in a reduction in the biological effects of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide, including vasoconstriction, angiogenesis, and inflammation.
Biochemical and Physiological Effects
HET0016 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that HET0016 inhibits the proliferation, migration, and invasion of cancer cells, suggesting a potential role in cancer therapy. HET0016 has also been shown to reduce blood pressure in animal models of hypertension, indicating a potential role in the treatment of hypertension. In addition, HET0016 has been shown to have anti-inflammatory effects in various models of inflammation, suggesting a potential role in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
HET0016 has several advantages as a research tool. It is a selective inhibitor of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide synthesis, which allows for the investigation of the specific role of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in various physiological and pathological processes. HET0016 is also relatively stable and easy to use in vitro and in vivo experiments. However, HET0016 has some limitations as a research tool. It has low solubility in water, which can limit its use in some experimental settings. In addition, HET0016 has been shown to have off-target effects on other cytochrome P450 enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on HET0016. One direction is the investigation of the therapeutic potential of HET0016 in various diseases, including cancer, hypertension, and inflammation. Another direction is the development of more potent and selective inhibitors of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide synthesis, which could lead to the development of more effective therapies for these diseases. Finally, the role of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in other physiological and pathological processes, such as metabolism and immune function, could be investigated using HET0016 as a research tool.
Méthodes De Synthèse
HET0016 is synthesized by a multi-step process involving the reaction of 3-hydroxytetrahydrofuran with phenethylamine, followed by the addition of oxalyl chloride to form the oxalamide derivative. The final product is obtained by the reaction of the oxalamide derivative with sodium hydride and 2-bromo-1-phenylethanone.
Applications De Recherche Scientifique
HET0016 has been widely used in scientific research to investigate the role of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in various physiological and pathological processes. N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide is a biologically active metabolite of arachidonic acid that has been implicated in the regulation of vascular tone, angiogenesis, and inflammation. HET0016 has been shown to inhibit the synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-phenethyloxalamide in vitro and in vivo, leading to a reduction in its biological effects.
Propriétés
IUPAC Name |
N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-13(16-8-6-12-4-2-1-3-5-12)14(19)17-10-15(20)7-9-21-11-15/h1-5,20H,6-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXLWNCWTOAGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2460616.png)
![3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2460618.png)

![6-chloro-4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2460624.png)


![7-Fluoro-3-[[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2460629.png)


![3-Methyl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2460633.png)

![N-[(E)-(2-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine](/img/structure/B2460636.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B2460638.png)
![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)